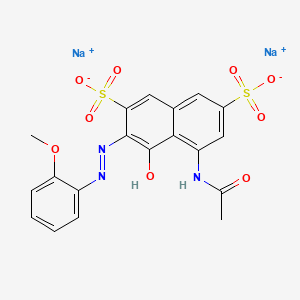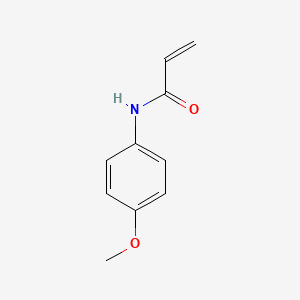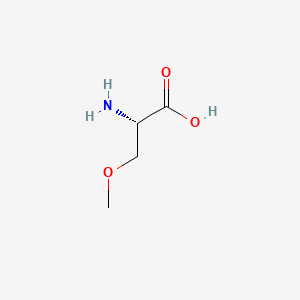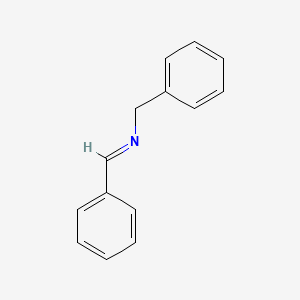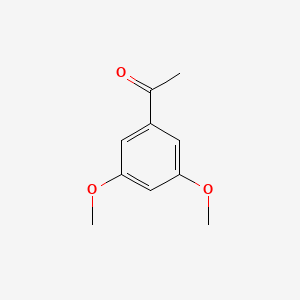![molecular formula C7H10N2O3 B1266492 8-氧杂-1,3-二氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 39124-19-1](/img/structure/B1266492.png)
8-氧杂-1,3-二氮杂螺[4.5]癸烷-2,4-二酮
描述
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is an organic compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a diazaspirodecane core. It is a white solid with specific properties that make it suitable for various research and industrial applications .
科学研究应用
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
生化分析
Biochemical Properties
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with receptor interaction protein kinase 1 (RIPK1), inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway . This interaction is crucial in the regulation of programmed cell death and inflammation. Additionally, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione has been found to interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can prevent the activation of downstream signaling molecules, thereby modulating gene expression and cellular metabolism. This compound’s impact on cell function includes alterations in cell survival, proliferation, and inflammatory responses.
Molecular Mechanism
At the molecular level, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects through specific binding interactions with biomolecules. Its inhibition of RIPK1 kinase activity is a key mechanism, as it prevents the phosphorylation and activation of downstream effectors involved in necroptosis . This inhibition leads to a reduction in cell death and inflammation. Additionally, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione may influence other molecular pathways by modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular processes require further investigation. In vitro and in vivo studies have shown that prolonged exposure to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can lead to sustained inhibition of necroptosis and reduced inflammation.
Dosage Effects in Animal Models
The effects of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and potential hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity
Transport and Distribution
The transport and distribution of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione exhibits specific subcellular localization, which is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, influencing its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
化学反应分析
Types of Reactions: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
作用机制
The mechanism by which 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an inhibitor or modulator of specific enzymes, binding to active sites and altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of receptor interaction protein kinases, which play a role in necroptosis and other cellular processes .
相似化合物的比较
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but includes additional methyl and phenyl groups, which can alter its chemical properties and reactivity.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another related compound with a phenyl group, providing different steric and electronic effects.
Uniqueness: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the presence of the oxazolidine ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its versatility in various applications .
属性
IUPAC Name |
8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGHKBPSTXBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959931 | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39124-19-1 | |
| Record name | 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








